molecular formula C11H11F2NO B2416865 N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide CAS No. 2248964-15-8

N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide

Cat. No. B2416865
CAS RN: 2248964-15-8
M. Wt: 211.212
InChI Key: WJUJYPLZADVCTR-UHFFFAOYSA-N
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Description

N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide, commonly referred to as DFMO, is a chemical compound that is widely used in scientific research. DFMO is a derivative of the amino acid ornithine and is a potent inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The inhibition of ODC by DFMO has been shown to have a variety of effects on cellular processes, making it a valuable tool in biomedical research.

Mechanism of Action

DFMO works by irreversibly inhibiting N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide, which is the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can lead to cell cycle arrest and apoptosis. DFMO has been shown to decrease the levels of polyamines in cells, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects on cells. DFMO has been shown to decrease cell proliferation, induce apoptosis, and alter cell differentiation. DFMO has also been shown to modulate the immune response and wound healing. DFMO has been studied extensively in the context of cancer, where it has been shown to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

DFMO has several advantages as a tool in scientific research. DFMO is a potent and specific inhibitor of N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide, making it a valuable tool for studying the role of polyamines in cellular processes. DFMO is also relatively non-toxic, making it suitable for use in animal studies. However, DFMO has some limitations as well. DFMO can be difficult to work with due to its low solubility in water. DFMO can also have off-target effects, which can complicate data interpretation.

Future Directions

DFMO has several potential future directions in scientific research. DFMO has been studied extensively in the context of cancer, where it has shown promise as a therapeutic agent. DFMO has also been studied in the context of inflammation and neurodegenerative diseases. Future research could focus on the development of more potent and specific inhibitors of N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide, as well as the development of new methods for delivering DFMO to cells and tissues. Additionally, DFMO could be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

DFMO can be synthesized through a variety of methods, including the reaction of 2,6-difluoro-4-methylbenzylamine with acryloyl chloride. The reaction produces DFMO as a yellow solid that can be purified through recrystallization. Other methods of synthesis involve the use of different starting materials and reaction conditions.

Scientific Research Applications

DFMO has been extensively used in scientific research to study the role of polyamines in cellular processes. The inhibition of N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide by DFMO has been shown to have a variety of effects on cell growth, differentiation, and apoptosis. DFMO has been used to study the role of polyamines in cancer, inflammation, and neurodegenerative diseases. DFMO has also been used to study the effects of polyamine depletion on the immune system and wound healing.

properties

IUPAC Name

N-[(2,6-difluoro-4-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-3-11(15)14-6-8-9(12)4-7(2)5-10(8)13/h3-5H,1,6H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUJYPLZADVCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)CNC(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide

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